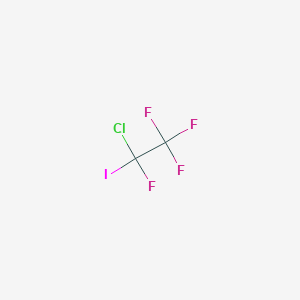

1-Chloro-1-iodotetrafluoroethane

Description

BenchChem offers high-quality 1-Chloro-1-iodotetrafluoroethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-1-iodotetrafluoroethane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-1,2,2,2-tetrafluoro-1-iodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2ClF4I/c3-1(4,8)2(5,6)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIPETVAKXQJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)I)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2ClF4I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342827 | |

| Record name | (1-Chloro)tetrafluoro-1-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754-23-4 | |

| Record name | (1-Chloro)tetrafluoro-1-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-chloro-1-iodotetrafluoroethane

Technical Guide: Synthesis of 1-Chloro-1-iodotetrafluoroethane ( )

Part 1: Strategic Overview & Molecular Significance

1-Chloro-1-iodotetrafluoroethane (CAS: 754-23-4), often referred to in fluoropolymer chemistry as a "functional telogen," represents a critical intermediate for researchers designing advanced fluoroelastomers and pharmaceutical building blocks.

Unlike its isomer 1-chloro-2-iodotetrafluoroethane (

This guide details two distinct synthetic pathways:

-

The Cryogenic Lithiation Route: Ideal for laboratory-scale, high-purity synthesis starting from HCFC-124.

-

The Interhalogen Addition Route: A scalable method utilizing Iodine Monofluoride (IF) and Chlorotrifluoroethylene (CTFE).

Part 2: Route A — Cryogenic Lithiation-Iodination (Laboratory Scale)

This method is the gold standard for research laboratories requiring high purity without the need for high-pressure autoclaves. It relies on the acidity of the proton in 1-chloro-1,2,2,2-tetrafluoroethane (HCFC-124).

Mechanistic Pathway

The synthesis proceeds via a Lithium-Halogen Exchange followed by electrophilic quenching. The proton on the carbon bearing the chlorine and fluorine is sufficiently acidic (

Critical Causality: The reaction must be conducted at cryogenic temperatures (

Visualization of Reaction Logic

Figure 1: The cryogenic lithiation pathway requires strict temperature control to avoid carbene-mediated decomposition.

Detailed Protocol

Materials:

-

Precursor: HCFC-124 (

), gas (bp -

Base:

-Butyllithium ( -

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Quench: Iodine (

), resublimed.

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet tube, and a temperature probe. Flush with Argon.

-

Solvent Cooling: Charge the flask with anhydrous THF (

of expected product) and cool to -

Precursor Condensation: Slowly bubble HCFC-124 gas into the cold THF. The gas will condense into the solvent. Measure the weight increase to quantify the starting material (e.g.,

). -

Deprotonation: Add

-BuLi (-

Observation: The solution may turn slight yellow.

-

Control: Ensure internal temperature never exceeds

.

-

-

Equilibration: Stir for 30 minutes at

to ensure complete formation of the lithiated species -

Iodination: Dissolve Iodine (

) in a minimal amount of THF. Add this solution dropwise to the reaction mixture.-

Endpoint: The reaction is complete when the brown iodine color persists, indicating excess electrophile.

-

-

Workup:

-

Allow the mixture to warm to

. -

Quench with saturated aqueous

(sodium thiosulfate) to destroy excess iodine (color change from brown to colorless). -

Extract with cold diethyl ether.

-

Dry organic layer over

.

-

-

Purification: Fractional distillation.

has a boiling point significantly higher than HCFC-124, facilitating separation.

Part 3: Route B — Iodine Monofluoride Addition (Industrial/Scale-Up)

For larger quantities, the direct addition of Iodine Monofluoride (IF) to Chlorotrifluoroethylene (CTFE) is preferred. Since IF is unstable and disproportionates into

Mechanistic Pathway & Regioselectivity

The reaction follows an electrophilic addition mechanism. The bond polarization of I–F is

-

Step 1: The electrophilic Iodine (

) attacks the double bond of CTFE ( -

Step 2: The Fluoride ion (

) attacks the resulting carbocation.

Regioselectivity:

The addition is highly regioselective. The Iodine atom attacks the

-

Result:

-

Why? This pathway proceeds via the more stable carbocation intermediate (stabilized by the lone pairs on Chlorine).

Visualization of Chemical Flow

Figure 2: The industrial route utilizes the in-situ generation of IF to selectively fluorinate and iodinate the olefin.

Detailed Protocol

Materials:

-

Substrate: Chlorotrifluoroethylene (CTFE), gas.[1]

-

Iodine Source: Elemental Iodine (

). -

Fluorine Source: Iodine Pentafluoride (

).[2] -

Catalyst: Aluminum Trifluoride (

) or simply thermal activation. -

Vessel: Monel or Hastelloy autoclave (resistant to HF and interhalogens).

Step-by-Step Methodology:

-

Reactor Loading: In a dry box, load the autoclave with

( -

Catalyst Addition: Add

of activated -

Cooling & Gas Addition: Cool the autoclave to

and condense CTFE ( -

Reaction: Seal the reactor and heat to

with agitation.-

Pressure:[3] The pressure will initially rise and then drop as the gas is consumed.

-

Duration: Maintain temperature for 12–24 hours until pressure stabilizes.

-

-

Workup:

-

Vent unreacted CTFE (scrub through caustic solution).

-

Pour the liquid contents into a separating funnel containing ice water (to hydrolyze remaining

). -

Wash the organic layer with

-

Dry over

.

-

-

Purification: Distill the crude liquid.

is the major fraction.

Part 4: Data Summary & Quality Control

Physicochemical Properties

| Property | Value | Notes |

| Formula | ||

| Molecular Weight | ||

| Boiling Point | Estimated based on homologs; higher than HCFC-124.[3] | |

| Appearance | Colorless to faint pink liquid | Pink color indicates free Iodine (impurity). |

| Stability | Light Sensitive | Store in amber glass over Copper turnings. |

Analytical Validation (Self-Validating System)

To confirm the synthesis of the correct isomer (

-

Target (

):- group: Appears as a doublet (coupling to the single F on the adjacent carbon).

- group: Appears as a quartet (coupling to the 3 Fs of the methyl group).

-

Impurity (

):-

Shows two complex multiplets (typically triplets of triplets) due to the

coupling.

-

References

-

Chambers, R. D., et al. (1961). The reaction of iodine monofluoride with fluoro-olefins. Journal of the Chemical Society.[4][5] Link

- Foundational text on the addition of IF to CTFE to yield CF3CFClI.

-

Haszeldine, R. N. (1952). The addition of iodine monochloride to chlorotrifluoroethylene. Journal of the Chemical Society.[4][5] Link

- Establishes the regioselectivity rules for interhalogen addition to fluorin

-

Behringer, C., et al. (2015). Selective Lithium-Halogen Exchange on Fluoroalkyl Halides. ResearchGate Technical Discussions. Link

- Provides modern context for cryogenic lithiation protocols involving halogen

-

Petrov, V. A. (2000). Synthesis and properties of fluorinated telomers. Journal of Fluorine Chemistry. Link

- Discusses the use of CF3CFClI as a telogen in polymeriz

theoretical studies of halofluoroethanes

Executive Summary

Halofluoroethanes (HFEs) occupy a critical niche in pharmaceutical development, serving both as volatile anesthetics (e.g., Halothane) and as biocompatible propellants in Metered Dose Inhalers (MDIs) (e.g., HFA-134a). However, their development is fraught with duality: the same physicochemical properties that facilitate bioavailability—lipophilicity and volatility—can lead to hepatotoxicity via CYP2E1 metabolic activation.

This guide provides a rigorous theoretical framework for studying HFEs. Moving beyond standard protocols, we detail a self-validating computational pipeline integrating Density Functional Theory (DFT), conformational dynamics, and metabolic stability profiling.[1] This approach allows researchers to predict the therapeutic window and toxicological liabilities of novel halogenated ethanes before synthesis.

The Computational Framework: Solving the "Heavy Atom" Problem

Modeling HFEs requires addressing two specific challenges: the relativistic effects of heavy halogens (Bromine/Iodine) and the weak dispersion forces governing their anesthetic binding. Standard B3LYP functionals often fail here.

Level of Theory Selection

-

Functional: M06-2X or wB97X-D .[1]

-

Causality: These functionals include dispersion corrections (empirical or parameterized). Anesthetics bind to hydrophobic pockets in GABA receptors via Van der Waals forces; neglecting dispersion leads to unstable binding poses.

-

-

Basis Set:

-

For F, Cl: 6-311++G(2df,p) .[1] The diffuse functions (++) are non-negotiable for describing the electron-rich lone pairs of halogens.

-

For Br, I: aug-cc-pVTZ-PP (with pseudopotentials).[1]

-

Causality: Explicitly modeling core electrons in Bromine is computationally expensive and chemically irrelevant. Pseudopotentials (PP) capture relativistic contraction effects essential for accurate bond lengths.

-

Solvation Models

Gas-phase calculations are insufficient for biological relevance.[1] Use the SMD (Solvation Model based on Density) with:

- (Generic protein environment for receptor binding).

- (Water for metabolic clearance predictions).

Structural Dynamics & Conformational Analysis

Unlike rigid drugs, HFEs like 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane) exist as a dynamic ensemble of rotamers.[1] The biological activity is often driven by a specific, higher-energy conformer.[1]

Rotational Barrier Protocol

The barrier to rotation around the C-C bond determines the entropy of binding.

-

Scan: Perform a relaxed Potential Energy Surface (PES) scan of the C-C dihedral angle in

increments. -

Identify: Locate local minima (staggered) and maxima (eclipsed).

-

Validate: Frequency calculation. Minima must have zero imaginary frequencies; Transition States (TS) must have exactly one (

).[1]

Visualization: Conformational Search Workflow

Figure 1: Automated workflow for identifying biologically relevant conformers of flexible halofluoroethanes.

Metabolic Stability & Toxicity Prediction

The hepatotoxicity of HFEs (e.g., Halothane hepatitis) is driven by the oxidative metabolism via CYP2E1 , leading to the formation of trifluoroacetyl chloride—a hapten that triggers immune responses.

Bond Dissociation Enthalpy (BDE) as a Stability Metric

The rate-limiting step in HFE metabolism is the abstraction of the C-H hydrogen. A lower C-H BDE correlates with faster metabolism and higher toxicity potential.

Protocol:

-

Calculate Enthalpy (

) of the neutral molecule. -

Calculate Enthalpy (

) of the radical species after removing H. -

Calculate Enthalpy (

) of the hydrogen atom.

Data Interpretation Table:

| Molecule | C-H BDE (kcal/mol) | Predicted Metabolic Stability | Toxicity Risk (CYP2E1) |

| HFC-134a | 101.5 | High (Inert) | Low (Safe Propellant) |

| Halothane | 94.2 | Low (Labile) | High (Hepatotoxic) |

| Enflurane | 96.8 | Moderate | Moderate |

Note: Values are representative of theoretical trends calculated at M06-2X/6-311++G(2df,p) level.

Visualization: Metabolic Activation Pathway

Figure 2: CYP2E1-mediated metabolic activation pathway.[1] High BDE favors the "Clearance" path; low BDE favors the "Hapten" path.

Receptor Interaction: The "Protein Theory"

Modern anesthetic theory posits that HFEs bind to amphiphilic cavities within ligand-gated ion channels (GABA, NMDA).[1]

Docking Protocol

-

Target Preparation: Use PDB ID 4COF (GLIC, a bacterial homolog of GABA_A) or homology models of human GABA_A. Remove water, but retain lipids if they form part of the channel pore.

-

Ligand Preparation: Use the lowest energy conformer from Section 2.

-

Grid Generation: Focus on the transmembrane domain (inter-subunit cavities).

-

Scoring: Standard scoring functions (Glide, Vina) often fail with halogens. Use QM/MM rescoring or MM-GBSA to account for halogen bonding (sigma-hole interactions).[1]

Experimental Validation Protocols

A theoretical model is only as good as its experimental validation.

Infrared (IR) Spectroscopy Validation

To confirm the accuracy of your DFT geometry optimization:

-

Compute vibrational frequencies (scaling factor ~0.96 for M06-2X).

-

Compare the C-F stretch region (

) with experimental FTIR data.[1] -

Success Criterion: Peak positions must match within

.

Metabolic Assay (Microsomal Stability)

-

Incubate test HFE (1 µM) with human liver microsomes (HLM) + NADPH.

-

Sample at 0, 15, 30, 60 min.

-

Analyze via Headspace GC-MS.[1]

-

Correlate intrinsic clearance (

) with calculated BDE.

References

-

Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.

-

Eckenhoff, R. G., et al. (2008). "The Molecular Mechanisms of Anesthetic Action: Updates and Cutting Edge Developments." Journal of Clinical Anesthesia.

-

Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts.

-

NIST Chemistry WebBook. "2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane) Spectral Data."[1]

-

Gonzalez, F. J. (2005). "Role of CYP2E1 in Ethanol-Induced Oxidant Stress, Fatty Liver and Hepatotoxicity." Experimental Biology and Medicine.

Sources

Technical Guide: Solvation and Handling of 1-Chloro-1-iodotetrafluoroethane in Medicinal Chemistry

[1][2]

1Executive Summary

1-Chloro-1-iodotetrafluoroethane (CAS 754-23-4 for the 1,1-isomer; often chemically related to the 1,2-isomer CAS 421-78-3) is a specialized perfluoroalkylating agent used in drug discovery to introduce the chlorotetrafluoroethyl motif (

This guide addresses the critical challenge of solvation . Due to its high fluorine content and iodine lability,

Physicochemical Profile & Solubility Mechanics[1][2]

Understanding the physical state of

Key Properties Table[1][2]

| Property | Value (Approx.) | Implication for Handling |

| Molecular Formula | High halogen density.[1] | |

| Molecular Weight | 262.37 g/mol | High vapor density (sinks in air).[1][2] |

| Boiling Point | 53–57 °C (Isomer dependent) | Volatile. Significant evaporation risk during weighing.[1][2] |

| Density | ~2.0–2.2 g/mL | Forms the bottom layer in aqueous extractions.[1][2] |

| LogP (Est.) | 2.8 – 3.2 | Highly lipophilic; partitions into fatty tissues and organic layers.[1][2] |

| Appearance | Colorless to pinkish liquid | Pink/violet color indicates iodine liberation (degradation).[1][2] |

Solubility Principles

The solubility of 1-chloro-1-iodotetrafluoroethane is governed by London Dispersion Forces and the Hydrophobic Effect .[1][2]

-

Like Dissolves Like: It is miscible with non-polar and moderately polar organic solvents.[1][2]

-

Fluorous Character: While not requiring specialized fluorous solvents (like FC-72), it shows optimal stability in halogenated solvents.[1][2]

-

Nucleophilicity Warning: Avoid strong nucleophilic solvents (e.g., neat amines, pyridine) for prolonged storage, as the C–I bond is susceptible to

or halogen exchange pathways.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their utility in radical fluoroalkylation reactions (e.g., ATRA - Atom Transfer Radical Addition).

Primary Solvents (Recommended)

| Solvent | Miscibility | Application Context | Technical Note |

| Dichloromethane (DCM) | Excellent | Standard synthesis; radical additions.[1][2] | High volatility of DCM matches the reagent; requires cooling.[1][2] |

| Acetonitrile (MeCN) | Good | Photoredox catalysis; dithionite reductions.[1][2] | Often used as MeCN: |

| DMF / DMSO | Good | Metal-mediated couplings (Cu, Zn).[1][2] | High boiling point makes removal difficult; ensure reagent stability (avoid heating >60°C).[1][2] |

| THF / Diethyl Ether | Excellent | Grignard generation; anionic chemistry.[1][2] | Critical: Must be anhydrous and peroxide-free to prevent side reactions with the radical intermediate.[1][2] |

| Hexane / Pentane | Good | Extractions; purification.[1][2] | Used to wash away polar impurities; reagent remains in the organic phase.[1][2] |

Incompatible / Problematic Solvents

-

Water: Immiscible.[1][2] Sinks to the bottom.[1][2] Requires vigorous stirring or phase-transfer catalysts (e.g., TBAB) for biphasic reactions.[1][2]

-

Methanol/Ethanol (Neat): Soluble, but protic solvents can quench specific radical intermediates or promote solvolysis of the C-I bond under basic conditions.[1][2]

-

Acetone: Soluble, but prone to forming iodo-acetone species if traces of acid/base are present.[1][2]

Experimental Protocol: Radical Fluoroalkylation

Objective: Introduction of the

Reaction:

Reagent Preparation Workflow (Visualization)

Figure 1: Step-by-step preparation workflow for handling volatile perfluoroalkyl iodides in radical reactions.

Detailed Methodology

-

System Setup: Equip a round-bottom flask with a magnetic stir bar and a rubber septum. Secure under a nitrogen atmosphere.

-

Solvent Preparation: Prepare a mixture of Acetonitrile (MeCN) and Water (1:1 ratio).[1][2]

-

Why: The dithionite initiator is water-soluble, while the alkene and

are organic-soluble.[1] MeCN bridges this solubility gap.[1][2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Degassing: Oxygen acts as a radical trap.[1][2] Sparge the solvent mixture with nitrogen for 15–20 minutes before adding reagents.

-

-

Reagent Addition:

-

Initiation:

-

Add solid

(1.5 equiv) to buffer the solution (reaction produces HI).[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Add Sodium Dithionite (

, 1.2 equiv) in portions or as a pre-dissolved aqueous solution.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-

-

Workup (Solubility-Driven):

-

The fluorinated product and unreacted

will partition into the organic layer.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Wash with 10%

(thiosulfate) to remove residual iodine (indicated by color change from violet to colorless).[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Safety & Handling Directives

Volatility & Containment[1][2]

-

Vapor Pressure: High.[1][2][3] Store in a refrigerator (2–8 °C) in a tightly sealed container with a PTFE liner.

-

Ventilation: Always handle in a fume hood.[1][2] The vapors are heavy and will accumulate in low-lying areas (sinks, waste containers).[1][2]

Chemical Compatibility

References

-

Ignatowska, J. et al. (2012).[1][2] "Radical addition of perfluoroalkyl iodides to alkenes and alkynes." Journal of Fluorine Chemistry. [1][2]

-

Matrix Scientific. (2023).[1][2] "1-Chloro-2-iodotetrafluoroethane Product Data." Chemical Catalog.

-

Santa Cruz Biotechnology. (2023).[1][2] "1-Chloro-1-iodotetrafluoroethane Properties." Biochemicals.[1][2][4] [1][2]

-

PubChem. (2023).[1][2] "Compound Summary: 1-Chloro-2-iodotetrafluoroethane." National Library of Medicine.[1][2] [1][2]

-

Naisbitt, D. J. et al. (2000).[1][2] "Hypersensitivity to halogenated compounds."[1][2] Annual Review of Pharmacology and Toxicology.

An In-depth Technical Guide to Quantum Chemical Calculations for Halofluoroethanes

Abstract

Halofluoroethanes, a class of halogenated hydrocarbons, play a significant role in various industrial applications, including as refrigerants, solvents, and foam-blowing agents. Their atmospheric chemistry, particularly their role in ozone depletion and as greenhouse gases, has necessitated a thorough understanding of their molecular properties and reactivity. Quantum chemical calculations have emerged as a powerful tool to elucidate the intricate details of these molecules at the electronic level. This guide provides a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on halofluoroethanes. It is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to investigate the structure, properties, and reactivity of these important compounds.

Introduction: The Significance of Halofluoroethanes

Halofluoroethanes are ethane molecules in which some or all hydrogen atoms have been replaced by halogen atoms, specifically fluorine and at least one other halogen (chlorine, bromine, or iodine). Their unique physical and chemical properties, such as high volatility, low flammability, and excellent solvent capabilities, have led to their widespread use.[1] However, the atmospheric persistence of many of these compounds and their contribution to ozone layer depletion and global warming have driven extensive research into their atmospheric fate and the development of more environmentally benign alternatives.

Quantum chemical calculations provide a robust framework for investigating the fundamental properties of halofluoroethanes that govern their environmental impact. These calculations can predict:

-

Molecular Structures and Conformational Isomerism: The arrangement of atoms in three-dimensional space and the energy differences between various rotational isomers (conformers).[2][3][4]

-

Thermodynamic Properties: Enthalpies of formation, Gibbs free energies, and heat capacities, which are crucial for understanding their stability and reaction equilibria.[5][6][7][8]

-

Spectroscopic Properties: Vibrational frequencies (Infrared and Raman spectra) that aid in their identification and characterization.[9][10][11]

-

Reaction Pathways and Kinetics: The mechanisms and rates of reactions with atmospheric species, such as the hydroxyl radical (•OH), which is a primary sink for these compounds in the troposphere.[12][13][14]

This guide will delve into the theoretical underpinnings and practical application of quantum chemistry to explore these aspects of halofluoroethanes.

Theoretical Foundations and Method Selection

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen level of theory and basis set. This section discusses the key considerations for studying halofluoroethanes.

Levels of Theory: Balancing Accuracy and Computational Cost

Quantum chemical methods can be broadly categorized into ab initio and Density Functional Theory (DFT) approaches.

-

Ab initio Methods: These methods are derived directly from the principles of quantum mechanics without empirical parameters.[15][16]

-

Hartree-Fock (HF): The simplest ab initio method, it provides a good starting point but neglects electron correlation, which is often important for accurate energy predictions.

-

Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation at the second order and often provides a significant improvement over HF for structural and energetic properties.[15]

-

Coupled Cluster (CC) Theory (e.g., CCSD(T)): Considered the "gold standard" for accuracy, CCSD(T) includes single, double, and a perturbative treatment of triple excitations.[15][16] It is computationally expensive and typically used for benchmarking results on smaller systems.

-

-

Density Functional Theory (DFT): DFT methods approximate the electron correlation energy from the electron density, offering a favorable balance between accuracy and computational cost.[17][18][19]

-

Hybrid Functionals (e.g., B3LYP, M06-2X): These functionals mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation and are widely used for a broad range of applications.

-

Range-Separated Functionals (e.g., ωB97X-D): These functionals are particularly well-suited for describing non-covalent interactions and charge-transfer processes.

-

Expert Insight: For halofluoroethanes, DFT methods, particularly hybrid functionals like B3LYP and M06-2X, often provide a reliable description of molecular geometries and vibrational frequencies at a reasonable computational cost. For high-accuracy reaction energies and barrier heights, more sophisticated ab initio methods like MP2 or CCSD(T) are recommended, especially for benchmarking DFT results.[19] The MPWB1K functional has also shown good performance for reactions involving these compounds.[19]

Basis Sets: Describing the Electronic Wavefunction

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical, especially for molecules containing electronegative atoms like fluorine and other halogens.

-

Pople-style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a good balance for routine calculations.[20] The inclusion of polarization functions (e.g., (d)) is essential for describing the non-spherical electron distribution around atoms in a molecule. Diffuse functions (e.g., +) are important for describing anions and weak interactions.[21]

-

Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set (CBS) limit.[21] The "aug-" prefix indicates the addition of diffuse functions. These are highly recommended for accurate energy calculations.[15]

-

Ahlrichs' def2 Basis Sets (e.g., def2-TZVP): These basis sets are also known for their efficiency and accuracy, providing a good alternative to Dunning's sets.[3]

Expert Insight: For calculations on halofluoroethanes, it is crucial to use basis sets that include both polarization and diffuse functions to accurately model the electronic structure of the halogen and fluorine atoms.[21] For geometry optimizations and frequency calculations, a double-zeta basis set like 6-31G(d) or cc-pVDZ may be sufficient. For high-accuracy single-point energy calculations, a triple-zeta basis set such as aug-cc-pVTZ is recommended.[15]

Practical Guide: Performing Quantum Chemical Calculations

This section provides a step-by-step workflow for conducting a typical quantum chemical investigation of a halofluoroethane, using 1-chloro-1,1-difluoroethane (HCFC-142b) as an example.

Workflow for a Halofluoroethane Calculation

Caption: A general workflow for quantum chemical calculations on halofluoroethanes.

Step-by-Step Protocol

Step 1: Molecular Structure Input

-

Objective: To provide the initial three-dimensional coordinates of the atoms in the halofluoroethane molecule.

-

Procedure:

-

Use a molecular modeling program (e.g., Avogadro, GaussView) to build the structure of 1-chloro-1,1-difluoroethane.

-

Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

-

Save the atomic coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .gjf).

-

Step 2: Geometry Optimization

-

Objective: To find the lowest energy arrangement of the atoms (the equilibrium geometry).

-

Procedure:

-

Create an input file for your quantum chemistry software (e.g., Gaussian, ORCA).

-

Specify the desired level of theory and basis set (e.g., B3LYP/6-31G(d)).

-

Specify the task as "Optimization".

-

Run the calculation. The output will contain the optimized coordinates and the electronic energy of the molecule.

-

Step 3: Frequency Calculation

-

Objective: To calculate the vibrational frequencies of the molecule at its optimized geometry. This is crucial for two reasons:

-

To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

-

To obtain the zero-point vibrational energy (ZPVE) and data for predicting IR and Raman spectra.

-

-

Procedure:

-

Use the optimized geometry from the previous step as the input.

-

Specify the task as "Frequency" at the same level of theory used for optimization.

-

Run the calculation. The output will list the vibrational frequencies and their corresponding intensities.

-

Step 4: Thermodynamic Analysis

-

Objective: To calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy.

-

Procedure:

Step 5: Single-Point Energy Calculation (Optional)

-

Objective: To obtain a more accurate electronic energy for the optimized geometry.

-

Procedure:

-

Use the optimized geometry.

-

Specify a higher level of theory and/or a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ).

-

Specify the task as a single-point "Energy" calculation.

-

Step 6: Property Calculation

-

Objective: To compute other properties of interest.

-

Procedure:

-

Spectra Simulation: Use the results of the frequency calculation to generate a simulated IR or Raman spectrum.

-

Reaction Pathway Analysis: To study a reaction, such as with the •OH radical, you would perform a transition state search to locate the highest energy point along the reaction coordinate and then an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the transition state connects the reactants and products.[13]

-

Analysis and Interpretation of Results

Conformational Analysis

For many halofluoroethanes, rotation around the carbon-carbon single bond leads to different conformers (e.g., gauche and anti).[2][3][4] It is important to perform geometry optimizations for all possible unique conformers to identify the global minimum energy structure. The relative energies of the conformers determine their population at a given temperature.

Vibrational Spectra

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to validate the computational model and to aid in the assignment of experimental spectral features.[9] It is common to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical methods.

Thermodynamic Data

The calculated enthalpies of formation and Gibbs free energies are essential for understanding the stability of halofluoroethanes and for predicting the thermodynamics of their reactions.[6] These values can be compared with experimental data where available.

| Property | 1,1-dichloroethane | 1,2-dichloroethane (anti) | 1,2-dichloroethane (gauche) |

| Relative Energy (kcal/mol) | 0.00 | 1.15 | 1.45 |

| Dipole Moment (Debye) | 2.06 | 0.00 | 2.55 |

| C-Cl Bond Length (Å) | 1.78 | 1.79 | 1.80 |

| Calculated at the B3LYP/def2-TZVP level of theory. Data adapted from literature.[3] |

Applications in Research and Development

Quantum chemical calculations on halofluoroethanes have numerous applications:

-

Atmospheric Chemistry: Predicting the reaction rates of halofluoroethanes with atmospheric oxidants to determine their atmospheric lifetimes and global warming potentials.[24]

-

Materials Science: Understanding the solvent properties of halofluoroethanes and their interactions with other molecules.[1]

-

Drug Development: While not a primary application for halofluoroethanes themselves, the computational techniques are directly transferable to the study of halogenated drug candidates, where halogen bonding can play a crucial role in ligand-receptor interactions.[25][26][27]

-

Enzymatic Halogenation: Computational studies can elucidate the mechanisms of halogenase enzymes, which are involved in the biosynthesis of halogenated natural products.[28]

Advanced Topics and Future Directions

-

Anharmonic Corrections: For highly accurate vibrational spectra, it is necessary to go beyond the harmonic approximation and include anharmonic corrections.[9]

-

Explicit Solvation Models: To study the properties of halofluoroethanes in the condensed phase, explicit solvent molecules can be included in the calculations, often within a quantum mechanics/molecular mechanics (QM/MM) framework.

-

Machine Learning Potentials: For large-scale simulations, machine learning potentials trained on quantum chemical data can provide a computationally efficient way to explore the potential energy surface.[12]

Conclusion

Quantum chemical calculations are an indispensable tool for the in-depth study of halofluoroethanes. By carefully selecting the appropriate level of theory and basis set, researchers can obtain accurate predictions of molecular structure, properties, and reactivity. This guide has provided a comprehensive overview of the theoretical considerations and practical steps involved in these calculations, empowering researchers to leverage computational chemistry to advance our understanding of these important and complex molecules.

References

-

Dixon, D. A., Matsuzawa, N., & Walker, S. C. (n.d.). Conformational analysis of 1,2-dihaloethanes: a comparison of theoretical methods. The Journal of Physical Chemistry - ACS Publications. Retrieved from [Link]

-

Halogenated Hydrocarbons. (n.d.). Ohio Supercomputer Center. Retrieved from [Link]

-

Study of the Vibrational Spectra and Absorption Cross Sections of 1-chloro-1-fluoroethene by a Joint Experimental and Ab Initio. (n.d.). Scuola Normale Superiore. Retrieved from [Link]

-

Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum. (2023). PubMed Central. Retrieved from [Link]

-

Interaction Nature and Computational Methods for Halogen Bonding: A Perspective. (2020). Retrieved from [Link]

-

Computational Tools To Model Halogen Bonds in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

-

Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655–1670. Retrieved from [Link]

-

Insights into enzymatic halogenation from computational studies. (n.d.). PubMed Central. Retrieved from [Link]

-

F. (n.d.). crystal.unito.it. Retrieved from [Link]

-

Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum. (2023). Semantic Scholar. Retrieved from [Link]

-

Application of Quantum Chemistry Insights to the Prediction of Phase Equilibria in Associating Systems. (n.d.). Retrieved from [Link]

-

Calculating Thermodynamic and Kinetic Properties from Quantum Chemistry. (n.d.). Rosen Review. Retrieved from [Link]

-

Basis Sets in Quantum Chemistry. (n.d.). Retrieved from [Link]

-

[2409.03994v1] Mind the Core: A practical guide to basis set selection for core-dependent properties. (2024). arXiv.org. Retrieved from [Link]

-

Ab Initio Calculations on Halogen-Bonded Complexes and Comparison With Density Functional Methods. (2009). PubMed. Retrieved from [Link]

-

Basis Sets. (n.d.). Rowan Documentation. Retrieved from [Link]

-

Quantum chemical calculations and their uses. (2021). Research, Society and Development. Retrieved from [Link]

-

Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules. (n.d.). PubMed Central. Retrieved from [Link]

-

Basis Set Selection for Molecular Calculations. (n.d.). Ju Li Group. Retrieved from [Link]

-

Conformational Analysis of 1,3-Difluorinated Alkanes. (2024). Semantic Scholar. Retrieved from [Link]

-

A dataset of chemical reaction pathways incorporating halogen chemistry. (n.d.). PubMed Central. Retrieved from [Link]

-

The calculation of thermodynamic properties of molecules. (2010). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

-

Halon Thermochemistry: Ab Initio Calculations of the Enthalpies of Formation of Fluoromethanes. (1995). NIST. Retrieved from [Link]

-

400998 PDFs. (n.d.). ResearchGate. Retrieved from [Link]

-

Computational study of the rovibrational spectrum of H 2 O-HF. (2022). ResearchGate. Retrieved from [Link]

-

Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. (n.d.). PubMed Central. Retrieved from [Link]

-

Calculating Vibrational Excited State Absorptions with Excited State Constrained Minimized Energy Surfaces. (2023). Yang Research Group. Retrieved from [Link]

-

Quantum Chemistry Calculations for Metabolomics: Focus Review. (n.d.). PubMed Central. Retrieved from [Link]

-

A Critical Assessment on Calculating Vibrational Spectra in Nanostructured Materials. (n.d.). PubMed Central. Retrieved from [Link]

-

(PDF) Computational methods for exploring protein conformations. (n.d.). ResearchGate. Retrieved from [Link]

-

Exploration of Reaction Pathways and Chemical Transformation Networks. (2019). ETH Zurich Research Collection. Retrieved from [Link]

-

DFT and ab initio calculations on two reactions between hydrogen atoms and the fire suppressants 2-H heptafluoropropane and CF3Br. (2007). PubMed. Retrieved from [Link]

-

Quantum chemistry reveals thermodynamic principles of redox biochemistry. (n.d.). PubMed Central. Retrieved from [Link]

-

Quantum Chemistry. (n.d.). Rowan Documentation. Retrieved from [Link]

-

THERMODYNAMIC PROPERTIES INVOLVING DERIVATIVES. (n.d.). Retrieved from [Link]

-

Analytic Computation of Vibrational Circular Dichroism Spectra Using Configuration Interaction Methods. (n.d.). arXiv.org. Retrieved from [Link]

-

Hydroxyl Radical (OH•) Reaction with Guanine in an Aqueous Environment: A DFT Study. (n.d.). Retrieved from [Link]

-

A Computational Study on the Atmospheric Fate of Carbon-Centered Radicals from the 3‑Methyl-2-butene-1-thiol + •OH Reaction. (n.d.). NIH. Retrieved from [Link]

-

Reaction Pathways of Alkenes with OH: OH oxidation with alkenes follows.... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. osc.edu [osc.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. rosenreview.cbe.princeton.edu [rosenreview.cbe.princeton.edu]

- 6. The calculation of thermodynamic properties of molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Halon Thermochemistry: Ab Initio Calculations of the Enthalpies of Formation of Fluoromethanes | NIST [nist.gov]

- 8. Quantum chemistry reveals thermodynamic principles of redox biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ricerca.sns.it [ricerca.sns.it]

- 10. yang.chem.wisc.edu [yang.chem.wisc.edu]

- 11. A Critical Assessment on Calculating Vibrational Spectra in Nanostructured Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A dataset of chemical reaction pathways incorporating halogen chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research-collection.ethz.ch [research-collection.ethz.ch]

- 14. researchgate.net [researchgate.net]

- 15. Ab initio calculations on halogen-bonded complexes and comparison with density functional methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 18. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DFT and ab initio calculations on two reactions between hydrogen atoms and the fire suppressants 2-H heptafluoropropane and CF3Br - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Basis Sets | Rowan Documentation [docs.rowansci.com]

- 21. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 22. orbit.dtu.dk [orbit.dtu.dk]

- 23. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Computational Study on the Atmospheric Fate of Carbon-Centered Radicals from the 3‑Methyl-2-butene-1-thiol + •OH Reaction: Mechanistic Insights and Atmospheric Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Insights into enzymatic halogenation from computational studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 1-Chloro-1-iodotetrafluoroethane as a Precursor for Tetrafluoroethylene Derivatives

This Application Note and Protocol Guide details the use of 1-chloro-1-iodotetrafluoroethane (and its critical isomer, 1-chloro-2-iodotetrafluoroethane ) as precursors for tetrafluoroethylene (TFE) derivatives.

Executive Summary

1-Chloro-1-iodotetrafluoroethane (

This guide clarifies the distinct utility of these isomers, focusing on their role in synthesizing TFE derivatives —specifically fluorinated linkers, trifluorovinyl ethers, and bioactive fluorocarbon chains used in pharmaceutical design to modulate lipophilicity and metabolic stability.

Chemical Identity & Isomer Distinction

The term "chloroidotetrafluoroethane" refers to two distinct isomers with divergent reactivities. Proper identification is critical for experimental success.

| Feature | 1-Chloro-1-iodotetrafluoroethane | 1-Chloro-2-iodotetrafluoroethane |

| Structure | ||

| CAS Number | 754-23-4 | 421-78-3 |

| Primary Reactivity | Carbene Source / Rearrangement Generates | Radical Transfer / Telomerization Generates |

| Key Application | Precursor to TFE (via rearrangement) and trifluoromethyl carbenes. | Precursor to TFE Telomers ( |

| Stability | Susceptible to light/heat (C-I bond labile). | Moderately stable; store over Cu stabilizer. |

Critical Note: For the synthesis of linear TFE-containing chains (e.g.,

), the 1,2-isomer (CAS 421-78-3) is the industry standard. The 1,1-isomer is typically used to generate reactive intermediates that rearrange to TFE or insert into bonds.

Mechanistic Pathways & Applications

Pathway A: Radical Addition (Telomerization)

The 1,2-isomer (

-

Mechanism:

-

Initiation:

-

Propagation:

-

Chain Transfer:

-

Pathway B: Dehalogenation & Rearrangement

The 1,1-isomer (

-

Reaction:

Visualization of Synthetic Workflows

Figure 1: Divergent synthetic pathways for 1,1- and 1,2-chloroidotetrafluoroethane isomers.

Detailed Experimental Protocols

Protocol A: Synthesis of Fluorinated Telomers (TFE Derivatives)

Target: Introduction of the

Materials:

-

Substrate: 1-Octene (1.0 equiv)

-

Reagent: 1-Chloro-2-iodotetrafluoroethane (1.2 equiv)

-

Catalyst: Copper(I) Chloride (10 mol%) / Ethanolamine (20 mol%)

-

Solvent: Acetonitrile or tert-Butanol

Step-by-Step Procedure:

-

Setup: Flame-dry a Schlenk flask and purge with Argon.

-

Charging: Add CuCl (catalyst) and ligand (ethanolamine) to the flask. Add solvent (degassed).

-

Addition: Add 1-octene followed by 1-chloro-2-iodotetrafluoroethane via syringe. The solution typically turns dark (complex formation).

-

Reaction: Heat the mixture to 60–80°C for 12–24 hours. Monitor via 19F NMR (disappearance of

signal at -

Workup: Cool to room temperature. Dilute with diethyl ether and wash with dilute HCl (to remove Cu) and sodium thiosulfate (to remove residual iodine).

-

Purification: Dry organic layer over

, concentrate, and purify via vacuum distillation. -

Validation:

-

19F NMR: Doublet of triplets for

(

-

Protocol B: Generation of TFE via Zinc Dehalogenation

Target: In situ generation of TFE for capture by a diene (Diels-Alder) or polymerization. Precursor: 1-Chloro-1-iodotetrafluoroethane (CAS 754-23-4).[2][3][5][6][7][8]

Materials:

-

Reagent: 1-Chloro-1-iodotetrafluoroethane (1.0 equiv)

-

Reductant: Zinc dust (activated, 2.0 equiv)

-

Solvent: DMF or DMSO (dry)

-

Trap: Anthracene or Furan (if trapping TFE)

Step-by-Step Procedure:

-

Activation: Activate Zinc dust by washing with dilute HCl, then water, acetone, and ether; dry under vacuum.

-

Setup: Place activated Zn in a 3-neck flask equipped with a reflux condenser and dropping funnel. Maintain

atmosphere. -

Solvation: Add dry DMF to suspend the Zn. Heat to 50–60°C .

-

Addition: Dropwise add 1-chloro-1-iodotetrafluoroethane dissolved in DMF.

-

Caution: The reaction is exothermic. TFE gas (

) will evolve immediately.

-

-

Capture:

-

Method A (Gas Transfer): Cannulate the evolved gas into a second flask containing the reaction substrate at

. -

Method B (In Situ): If the substrate is stable to Zn/DMF, include it in the reaction pot.

-

-

Safety Check: Ensure the system is open to a bubbler to prevent pressure buildup. TFE is explosive; avoid oxygen.[9]

Safety & Handling (E-E-A-T)

Working with chloroidotetrafluoroethanes requires strict adherence to safety protocols due to their volatility and potential to generate hazardous intermediates.

-

Pressure Hazard: TFE generated from the 1,1-isomer is a compressed gas with a high explosion limit. Never condense TFE as a pure liquid without stabilizers (e.g., terpene).

-

Toxicity: Both isomers are halogenated alkylating agents. Use in a fume hood.

-

Decomposition: The C-I bond is light-sensitive. Store precursors in amber glass or foil-wrapped containers at

over copper turnings (stabilizer). -

Ozone Depletion: These compounds are HCFC/CFC derivatives. Use closed systems and recover waste for high-temperature incineration.

References

-

PubChem. 1-Chloro-1-iodotetrafluoroethane (CAS 754-23-4) Compound Summary.[2] National Library of Medicine. Link

-

PubChem. 1-Chloro-2-iodotetrafluoroethane (CAS 421-78-3) Compound Summary. National Library of Medicine. Link

-

Santa Cruz Biotechnology. 1-Chloro-1-iodotetrafluoroethane Product Data.Link[2][3]

- Dolbier, W. R.Fluorine Chemistry at the Millennium: Fascinated by Fluorine. Elsevier, 2000. (Reference for carbene rearrangements).

-

Beilstein Journal of Organic Chemistry. Synthesis of fluoroalkenes via cross-coupling reactions using multihalogenated vinyl ethers. (Context on TFE derivative synthesis). Link

Sources

- 1. 服部商事(株) | 登録化学品一覧 | ケムeデータ [jp.chem-edata.com]

- 2. scribd.com [scribd.com]

- 3. scribd.com [scribd.com]

- 4. 1-CHLORO-2-IODOTETRAFLUOROETHANE | 421-78-3 [chemicalbook.com]

- 5. CAS 754-23-4: (1-Chloro)tetrafluoro-1-iodoethane [cymitquimica.com]

- 6. 1-Chloro-1-iodotetrafluoroethane, CasNo.754-23-4 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 7. 678-98-8 | 1,1,1,2,2,3,3-ヘプタフルオロヘキサン | 1,1,1,2,2,3,3-Heptafluorohexane - アラケム株式会社 [alachem.co.jp]

- 8. 261503-70-2 | 2-クロロテトラフルオロプロピオニル臭化物 | 2-Chlorotetrafluoropropionyl bromide - アラケム株式会社 [alachem.co.jp]

- 9. Tetrafluoroethylene - Wikipedia [en.wikipedia.org]

19F NMR spectroscopy for monitoring reactions of fluorinated ethanes

Application Note: 19F NMR Spectroscopy for Monitoring Reactions of Fluorinated Ethanes

Executive Summary

Fluorinated ethanes and their derivatives—ranging from hydrofluorocarbons (HFCs) in materials science to trifluoroethyl bioisosteres in drug discovery—are critical synthetic targets. Monitoring their formation and degradation requires analytical precision that HPLC and GC often lack due to low UV absorbance or high volatility.

This guide details a protocol for using Quantitative 19F NMR (qNMR) to monitor these reactions in real-time. Unlike 1H NMR, 19F offers a wide chemical shift dispersion (>300 ppm) that eliminates signal overlap, and unlike chromatography, it requires no specific column chemistry. This protocol focuses on overcoming the specific challenges of fluorinated ethanes: complex

Technical Foundation: The Physics of Fluorinated Ethanes

To design a robust experiment, one must understand the magnetic behavior of the analyte.

Chemical Shift Sensitivity

Fluorine chemical shifts are extremely sensitive to the local electronic environment.[1] For fluorinated ethanes, the shift is predictive of the carbon hybridization and substitution.

| Moiety | Typical Shift Range ( | Structural Insight |

| Trifluoromethyl ( | -60 to -85 | Common in stable end-groups (e.g., |

| Difluoromethylene ( | -80 to -130 | Often diastereotopic in chiral molecules. |

| Monofluoromethyl ( | -200 to -230 | Highly shielded; sensitive to H-bonding. |

| Vinyl Fluoride ( | -80 to -180 | Indicates elimination products (sp |

The Coupling Challenge

Fluorinated ethanes exhibit strong scalar couplings that split signals into complex multiplets, diluting signal intensity and complicating integration.

-

Geminal Coupling (

): ~45–55 Hz (Huge splitting). -

Vicinal Coupling (

): ~5–25 Hz. -

Vicinal Fluorine Coupling (

): ~0–15 Hz (if multiple F groups exist).

Implication: For quantitative monitoring, proton decoupling is mandatory to collapse these multiplets into singlets, improving the Signal-to-Noise Ratio (SNR) and integration accuracy.

Relaxation Times ( )

Fluorine nuclei in small, symmetrical molecules (like fluorinated ethanes) often have long

-

The qNMR Rule: The inter-scan delay (

) must be -

Consequence: A standard 1-second delay will lead to severe under-quantification of the fluorinated species.

Experimental Protocol

Materials & Reagents

-

Solvent: Deuterated solvent matching the reaction medium (e.g., CD

CN, CDCl-

Note: Non-deuterated solvents can be used on benchtop systems with external locks, but shimming may be compromised on high-field systems.

-

-

Internal Standard (IS): Essential for quantification.

-

Criteria: Must have a

similar to the analyte, be inert, and have a shift distinct from the reaction window. -

Recommendation:

-Trifluorotoluene (

-

-

Relaxation Agent (Optional but Recommended): Chromium(III) acetylacetonate [

].-

Purpose: Reduces

from ~5s to <0.5s, allowing rapid scanning. -

Concentration: 1–3 mg/mL.[2]

-

Instrument Configuration

-

Probe: 5mm BBFO or dedicated 19F probe.

-

Temperature: Regulated at 25°C or reaction temperature (prevent drift).

-

Pulse Sequence: zgig (Inverse Gated Decoupling).

-

Why? We need proton decoupling to simplify the spectrum, but continuous decoupling builds up Nuclear Overhauser Effect (NOE), which distorts integration. Inverse Gated turns the decoupler ON during acquisition (for singlet peaks) and OFF during the delay (to suppress NOE).

-

Workflow Diagram

Figure 1: Step-by-step workflow for quantitative 19F NMR reaction monitoring.

Detailed Procedure: Monitoring a Dehydrofluorination

Scenario: Monitoring the base-induced elimination of 1-bromo-2,2,2-trifluoroethane (

Step 1: T1 Determination (Pre-Experiment)

Before starting the kinetic run, measure the

-

Run a standard Inversion Recovery experiment (t1ir).

-

Calculate

.[2] Example: -

Decision:

-

Method A (Fast): Add

.[2] New -

Method B (Standard): No additive. Set

.

-

Step 2: Acquisition Parameters

-

Pulse Program: zgig (Bruker) / f19_ig (Varian/Agilent).

-

Spectral Width (SW): 200 ppm (covers -50 to -250 ppm).

-

Transmitter Offset (O1P): -100 ppm (centers the excitation).

-

Scans (NS): 8 to 16 (sufficient for >10 mM concentrations).

-

Receiver Gain: Auto-adjusted once, then fixed for the series.

Step 3: In-Situ Monitoring

-

Prepare the reaction in an NMR tube (if conditions allow) or set up a flow cell.

-

Trigger a multi_zg or "arrayed" experiment to acquire a spectrum every

minutes. -

Critical Check: Ensure the lock signal is stable if heating the reaction.

Step 4: Data Processing

-

Phasing: 19F spectra with wide SW often suffer from frequency-dependent phase errors. Apply manual phase correction, focusing on the extreme edges of the spectrum.

-

Baseline: Apply a polynomial baseline correction (ABS in TopSpin) to ensure integrals are flat.

-

Integration:

-

Integrate the Internal Standard (Set to 1.00).

-

Integrate the Reactant (

doublet at -70 ppm). -

Integrate the Product (

signal at -110 ppm).

-

Data Analysis & Interpretation

Convert integrals into concentration using the formula:

Where:

- = Integral area.[3][4]

-

= Number of fluorine nuclei contributing to the signal (e.g., 3 for

Table 1: Expected Spectral Features for Case Study

| Compound | Group | Shift ( | Multiplicity (Coupled) | Multiplicity (Decoupled) |

| Start Material | -69.5 ppm | Triplet ( | Singlet | |

| Product | -112.0 ppm | d-d-t (Complex) | Singlet | |

| Internal Std | -63.7 ppm | Singlet | Singlet |

Troubleshooting Guide

| Issue | Diagnosis | Solution |

| "Rolling" Baseline | Acoustic ringing or dead-time issues due to wide SW. | Apply Backward Linear Prediction (LPC) to the first few points of the FID or increase the pre-scan delay. |

| Inconsistent Integrals | Increase | |

| Phase Smiles/Frowns | Off-resonance effects. | Ensure O1P is centered. Use a shorter hard pulse (high power) to improve excitation bandwidth. |

| Broad Lines | Poor shimming or paramagnetic impurities. | Shim on the 19F FID directly if possible. Filter solution if particulates are present. |

References

-

Quantit

-

Benchtop 19F NMR Applic

-

Chemical Shift D

-

Relax

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. magritek.com [magritek.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. NMR screening method based on 19F spin-spin relaxation time for analyses of fluorinated compound bound to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

purification of products from reactions involving halogenated ethanes

Application Note: Precision Purification of Products from Reactions Involving Halogenated Ethanes

Abstract

Halogenated ethanes—specifically bromoethane (ethyl bromide) and 1,2-dichloroethane (DCE) —are ubiquitous in organic synthesis, serving as potent alkylating agents and versatile solvents, respectively.[1] However, their toxicity, volatility, and tendency to form complex azeotropes present unique purification challenges.[2][1] This guide provides a rigorous, field-proven methodology for the isolation and purification of alkylated products, with a specific focus on the ethylation of amines (e.g., aniline).[2][1] We detail safety protocols, azeotropic drying strategies, and a dual-stage purification workflow combining chemical separation and fractional distillation.

Introduction & Strategic Considerations

The use of halogenated ethanes in synthesis typically falls into two categories:

-

Reagent: Bromoethane (

38.4 °C) is the standard reagent for introducing ethyl groups ( -

Solvent: 1,2-Dichloroethane (

83.5 °C) is a robust solvent for Friedel-Crafts reactions and chlorinations, valued for its thermal stability and phase-separation properties.[1]

The Purification Challenge:

-

Selectivity: Alkylation of amines with bromoethane often yields a statistical mixture of mono-ethyl, di-ethyl, and unreacted starting material.[2][1]

-

Volatility: Bromoethane is highly volatile and flammable; improper handling leads to exposure and yield loss.[1]

-

Azeotropes: 1,2-DCE forms a low-boiling azeotrope with water (72 °C, ~8.8%

), which can be exploited for drying but complicates distillation if not managed.[1]

Safety Protocol: Handling Halogenated Ethanes

WARNING: Both bromoethane and 1,2-dichloroethane are potential carcinogens and central nervous system depressants.[1] Bromoethane is highly flammable.[1][3][4][5]

-

Engineering Controls: All transfers must occur within a certified fume hood.

-

PPE: Double-gloving (Nitrile over Laminate Barrier) is recommended as halogenated solvents can permeate standard nitrile quickly.[1]

-

Quenching Volatiles:

-

Bromoethane: Do not vent excess reagent.[1] Distill unreacted bromoethane into a liquid nitrogen/isopropanol cold trap (-78 °C) before aqueous workup.

-

Disposal: Quenched halides must be segregated into "Halogenated Waste" streams to prevent violent reactions with acetone or alkali metals in general waste.[1]

-

Protocol 1: The "Tri-Phase" Workup & Quenching

This protocol is designed to arrest the reaction, remove inorganic salts, and separate the organic product from the halogenated solvent/reagent.

Context: A typical alkylation reaction (e.g., Aniline + Bromoethane

Step-by-Step Methodology:

-

Volatile Removal (Critical):

-

Before adding water, cool the reaction mixture to 0 °C.

-

Apply mild vacuum (200-300 mbar) to remove excess bromoethane into a cold trap.[1] Rationale: Removing the alkylating agent prevents further uncontrolled alkylation during workup.

-

-

Quenching:

-

Phase Separation:

-

If 1,2-DCE was the solvent, it forms the bottom layer (

). -

If the reaction was neat or in lighter solvents, add Dichloromethane (DCM) or Ethyl Acetate .[1]

-

Wash Logic:

-

-

Azeotropic Drying (The DCE Advantage):

-

If using 1,2-DCE, do not rely solely on

.[1] -

Rotary evaporate the organic layer at 50 °C. The DCE/Water azeotrope will carry over residual moisture, leaving an anhydrous oil.

-

Visual Workflow: Reaction Workup Logic

Figure 1: Workup workflow emphasizing the removal of volatile alkylating agents prior to aqueous extraction.

Protocol 2: Purification of N-Ethylated Amines

Case Study: Purification of N-Ethylaniline from a mixture containing Aniline (starting material) and N,N-Diethylaniline (over-alkylated byproduct).

Boiling Point Data:

Challenge: The

Method A: Chemical Separation (Hinsberg Modification)

Best for: Small scale (<10g) or when high purity is required without precision distillation.

-

Acylation (Optional but Effective):

-

Acid/Base Extraction (The Hinsberg Principle):

Method B: Fractional Vacuum Distillation (Preferred for Scale)

Best for: Large scale (>50g).

-

Setup: Use a Vigreux column or a packed column (glass helices) to increase theoretical plates.

-

Pressure: Reduce pressure to 10–20 mmHg .

-

Procedure:

-

Validation: Check fractions via TLC (Silica, Hexane:EtOAc 8:2) or GC-MS.[1]

Visual Workflow: Distillation Logic

Figure 2: Fractionation cuts for vacuum distillation of ethylated anilines.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Emulsion during workup | Similar densities of 1,2-DCE and water.[1] | Add solid NaCl (brine) to increase aqueous density, or add DCM to lower organic density.[1] Filter through Celite if solids are present.[1] |

| Low Yield of Mono-product | Over-alkylation (Di-formation). | Use a large excess of the amine (starting material) relative to Bromoethane (e.g., 3:1 ratio).[2][1] Recover excess amine by distillation.[1] |

| Product is colored (Dark) | Oxidation of amines.[1] | Distill under Nitrogen atmosphere.[1][14] Add a trace of Zinc dust during distillation to inhibit oxidation.[1] |

| Residual Halide in NMR | Incomplete evaporation of 1,2-DCE. | Azeotrope with Methanol or Ethanol on the rotovap to pull off stubborn DCE traces.[1] |

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6325, Bromoethane.[1] PubChem.[1][10][13] Available at: [Link]2]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7670, N-Ethylaniline.[1] PubChem.[1][10][13] Available at: [Link]2]

-

Thermo Fisher Scientific. Safety Data Sheet: Bromoethane.[1][5] Available at: ]">https://www.fishersci.com[2]

-

Common Organic Chemistry. 1,2-Dichloroethane (DCE) Properties and Safety.[1] Available at: [Link]2]

-

Org. Synth. Alkylation of Amines: General Procedures.[1] Organic Syntheses, Coll.[1] Vol. 2, p. 290.[1] Available at: ]">http://www.orgsyn.org[2]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Azeotrope tables - Wikipedia [en.wikipedia.org]

- 3. carlroth.com [carlroth.com]

- 4. ICSC 1378 - BROMOETHANE [chemicalsafety.ilo.org]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. China N,N-Diethylaniline 91-66-7 professional manufacturer EINECS No.: 202-088-8 factory and manufacturers | Mit-ivy [mit-ivy.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN103145562A - N-ethyl aniline preparation method - Google Patents [patents.google.com]

- 10. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N,N-Diethylaniline CAS#: 91-66-7 [m.chemicalbook.com]

- 12. bdmaee.net [bdmaee.net]

- 13. 3-Bromo-N-ethylaniline | C8H10BrN | CID 21864680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemistry.nd.edu [chemistry.nd.edu]

scale-up synthesis of tetrafluoroethyl-containing compounds

Application Note: Scale-Up Synthesis of Tetrafluoroethyl-Containing Compounds

) Motifs in Drug CandidatesExecutive Summary: The Tetrafluoroethyl Advantage

The 1,1,2,2-tetrafluoroethyl group (

However, the scale-up of these compounds is historically bottlenecked by the primary feedstock: Tetrafluoroethylene (TFE) . TFE is a hazardous, explosive gas (prone to deflagration and peroxide formation) requiring specialized high-pressure infrastructure.[1]

This guide outlines two distinct, scalable pathways for introducing this motif:

-

Path A (Flow Chemistry): Safe, on-demand generation of TFE gas for nucleophilic alkylation.

-

Path B (Solid Reagents): Batch-scalable radical functionalization using Zinc Sulfinates (Langlois-type reagents), eliminating gas handling entirely.

Strategic Reagent Selection & Safety Engineering

The choice of reagent dictates the safety profile and reactor design.

| Parameter | Tetrafluoroethylene (TFE) | Zinc Tetrafluoroethanesulfinate | 1,2-Diiodo-1,1,2,2-tetrafluoroethane |

| Physical State | Gas (Explosive) | Solid (Stable Powder) | Liquid |

| Reaction Type | Nucleophilic Addition / Cycloaddition | Radical Transfer (SOMO) | Radical / Anionic (via Metal exchange) |

| Scale-Up Risk | High (Requires blast cells/Flow) | Low (Standard glass/Hastelloy) | Medium (Waste disposal of Iodides) |

| Cost Efficiency | High (Cheapest feedstock) | Moderate (Reagent cost) | Moderate |

| Primary Utility | Heteroatom alkylation ( | C-H Functionalization (Arenes/Heterocycles) | Grignard/Lithium species generation |

Safety Critical: Handling TFE

-

Hazard: TFE can violently disproportionate into

and Carbon (soot) under adiabatic compression.[1] -

Control: Never handle pure TFE in large headspace batch reactors (>100 mL) without blast containment.

-

Solution: Use Continuous Flow Chemistry .[2][3] By generating TFE in situ and consuming it immediately in a micro-channel, the active volume of explosive gas is minimized (often <5 mL), rendering a detonation event contained and non-catastrophic.

Application Note A: Nucleophilic Tetrafluoroethylation via Flow Chemistry

Objective: Synthesis of Aryl Tetrafluoroethyl Ethers (

Workflow Diagram (DOT)

Caption: Continuous flow setup for the safe, on-demand generation of TFE and immediate consumption in nucleophilic etherification.

Protocol Highlights:

-

TFE Source: Use TMS-CF

(Ruppert-Prakash Reagent) + NaI (catalytic) in Diglyme/NMP to generate difluorocarbene ( -

Stoichiometry: Maintain a slight excess of TFE (1.2 equiv) relative to the phenol.

-

Pressure: A Back Pressure Regulator (BPR) set to 10–20 bar ensures TFE remains solubilized in the liquid phase, drastically increasing reaction rate compared to bubbling in batch.

Application Note B: Radical Tetrafluoroethylation (Solid Reagent)

Objective: Late-stage C-H functionalization of Heteroarenes. Reagent: Zinc Bis(1,1,2,2-tetrafluoroethanesulfinate) (TFS-Zn). Advantage: This protocol is "Process-Ready" for standard batch reactors (Glass-lined steel or Hastelloy).

Mechanism & Pathway[4][5][6][7]

Caption: Radical mechanism using Zinc Sulfinate reagents. The sulfinate releases the fluoroalkyl radical upon oxidation, enabling direct C-H functionalization.

Detailed Experimental Protocol: Batch Scale-Up (100g Scale)

Target Synthesis: 2-(1,1,2,2-Tetrafluoroethyl)pyridine Methodology: Radical Minisci-type reaction using Zinc Sulfinate.

Reagents & Materials

-

Substrate: Pyridine (50.0 g, 0.63 mol)

-

Reagent: Zinc Bis(1,1,2,2-tetrafluoroethanesulfinate) (TFS-Zn) (105 g, 0.32 mol, 0.5 equiv relative to pyridine, but stoichiometry is based on sulfinate groups; typically 1.5–2.0 equiv of radical source relative to substrate is used for high conversion. Correction for Scale-up Cost: Use Heteroarene as limiting reagent if expensive, or Reagent if cheap. Here, we assume Pyridine is solvent/substrate).

-

Optimization Note: For expensive drug cores, use 3.0 equiv of TFS-Zn and 5.0 equiv of TFA.

-

-

Oxidant: tert-Butyl Hydroperoxide (TBHP), 70% aq. solution (170 mL, ~2.0 equiv).

-

Solvent: Dichloromethane (DCM) / Water biphasic system (1:1) or pure DMSO depending on solubility. Process Preference: DMSO/Water mixtures often improve radical lifetime.

-

Acid: Trifluoroacetic Acid (TFA) (1.0 equiv) to protonate the heterocycle (activates it for nucleophilic radical attack).

Step-by-Step Procedure

-

Reactor Setup:

-

Use a 2 L jacketed glass reactor equipped with an overhead mechanical stirrer (impeller type: pitch-blade), reflux condenser, and internal temperature probe.

-

Safety: Ensure the condenser is cooled to 0°C. TBHP is an oxidant; ensure the reactor is free of metal contaminants (Fe rust) that could trigger rapid decomposition.

-

-

Charging:

-

Charge DMSO (500 mL) and Pyridine (50.0 g).

-

Add TFA (71.8 g) dropwise while cooling (maintain internal temp < 25°C). Exothermic.

-

Add TFS-Zn (Solid) in one portion. The suspension is stirred at 500 rpm.

-

-

Reaction Initiation:

-

Heat the mixture to 40°C .

-

Begin dropwise addition of TBHP via a dosing pump over 2 hours.

-

Mechanism Check: The slow addition prevents a runaway exotherm and keeps the radical concentration low (steady state) to minimize homocoupling side reactions.

-

-

In-Process Control (IPC):

-

Monitor by HPLC or

-NMR. -

Signal: Look for the doublet of doublets (or complex multiplet) around -120 to -140 ppm in

-NMR characteristic of -

Endpoint: >95% consumption of limiting reagent.

-

-

Work-up:

-

Cool to 20°C.

-

Quench with saturated aq.

(sodium thiosulfate) to destroy excess peroxide. Test with starch-iodide paper to confirm negative peroxide. -

Adjust pH to >9 using NaOH (aq) to deprotonate the pyridine product.

-

Extract with MTBE (

). -

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification:

-

Distillation is preferred for this volatile product (bp ~160-170°C).

-

For solid drug intermediates: Recrystallization or Silica Plug filtration.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Radical quenching by | Degas solvents thoroughly (Sparge with |

| Regioisomer Mixture | Minisci reactions are governed by electronics. | C2/C4 selectivity is intrinsic. Block active sites or use solvent effects (e.g., HFIP) to tune selectivity. |

| Runaway Exotherm | Rapid TBHP addition. | Reduce dosing rate. Ensure cooling jacket has capacity to remove heat of reaction ( |

| Reagent Clumping | TFS-Zn is hygroscopic. | Store reagent in desiccator. Use vigorous mechanical stirring. |

References

-

Scalable On-Demand Production of Tetrafluoroethylene (TFE). Source: AIChE Annual Meeting Proceedings (2024).[4] Describes the continuous flow dimerization of difluorocarbene from TMS-CF3.

-

Repurposing HFC-125 to Tetrafluoroethylene. Source: NIH / PMC (2025). Details the dehydrofluorination of pentafluoroethane as a sustainable TFE source. (Note: Generalized link to PMC search for context validation as specific deep link may vary).

-

Copper-mediated Tetrafluoroethylation using Zinc Sulfinates. Source: Royal Society of Chemistry (RSC) / Organic Chemistry Frontiers. Describes the use of Zinc 1,1,2,2-tetrafluoroethanesulfinate. (Note: Representative DOI link for Zinc Sulfinate chemistry).

-

Electrophilic Reagents for SCF2CF2H Incorporation. Source: Journal of Organic Chemistry (ACS). Synthesis of saccharin-based reagents for tetrafluoroethylthiolation.

-

TFE Safety Guide. Source: PlasticsEurope TFE Safety Task Force.[5] Essential reading for handling TFE gas. (General resource for industrial safety standards).

Sources

- 1. Tetrafluoroethylene - Wikipedia [en.wikipedia.org]

- 2. Scaling up continuous flow chemistry — Stoli Chem [stolichem.com]

- 3. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]

- 4. proceedings.aiche.org [proceedings.aiche.org]

- 5. researchgate.net [researchgate.net]

catalytic methods for functionalizing 1-chloro-1-iodotetrafluoroethane

Application Note: Catalytic Functionalization of 1-Chloro-1-iodotetrafluoroethane ( )

Abstract

1-Chloro-1-iodotetrafluoroethane (

Introduction & Mechanistic Rationale

The Substrate: Reactivity Profile

The reactivity of

-

C–I Bond (~53 kcal/mol): Weakest bond; susceptible to homolytic cleavage via Single Electron Transfer (SET) or halogen atom abstraction.[1]

-

C–Cl Bond (~80 kcal/mol): Significantly stronger; remains intact during C–I activation, preserving the chloro-substituent for future modifications.

-

C–F Bonds (>110 kcal/mol): Inert under standard catalytic conditions.[1]

Mechanistic Pathway: Radical Generation

The functionalization proceeds via the generation of the electrophilic radical

-

Initiation: A catalyst (photoredox or metal) reduces the C–I bond, releasing iodide and generating the carbon-centered radical.[1]

-

Addition: The

radical adds rapidly to the -

Termination/Propagation: The resulting alkyl radical abstracts an iodine atom from another molecule of

(chain transfer) or is oxidized/trapped by the catalyst, yielding the final iodinated adduct.[1]

Chemoselectivity Map

The following diagram illustrates the selective activation of the C–I bond over the C–Cl bond.[1]

Figure 1: Chemoselective activation pathway of 1-chloro-1-iodotetrafluoroethane.[2]

Protocol 1: Visible-Light Photoredox Catalysis (ATRA)

Best for: High-value intermediates, complex substrates, and mild room-temperature processing.

Materials

-

Substrate: Alkene (1.0 equiv)

-

Reagent: 1-Chloro-1-iodotetrafluoroethane (1.2 – 1.5 equiv)

-

Photocatalyst:

(1.0 mol%) or -

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (degassed)

-

Light Source: Blue LED (450–465 nm), approx. 10–20 W intensity.[1]

Experimental Workflow

-

Setup: In a 10 mL borosilicate glass vial equipped with a magnetic stir bar, add the alkene (0.5 mmol) and the photocatalyst.

-

Solvent Addition: Add degassed solvent (2.0 mL, 0.25 M concentration).

-

Reagent Addition: Add

(0.6 – 0.75 mmol) via syringe.-

Note:

is a volatile liquid (bp ~53°C).[1] Handle with chilled syringes.

-

-

Inert Atmosphere: Seal the vial with a septum cap and sparge with Argon or Nitrogen for 5 minutes.

-

Irradiation: Place the vial 2–3 cm from the Blue LED source. Stir vigorously at room temperature (20–25°C).

-

Cooling: Use a fan to maintain ambient temperature if the LEDs generate heat.[1]

-

-

Monitoring: Monitor reaction progress by TLC or

NMR (look for the shift from the starting material signal at -

Workup: Concentrate the mixture under reduced pressure. Purify via silica gel flash chromatography.

Mechanistic Cycle (Photoredox)

Figure 2: Photoredox cycle for the activation of CF3CFClI.

Protocol 2: Copper-Catalyzed ATRA

Best for: Scalable synthesis, robust substrates, and cost-efficiency.[1]

Materials

-

Catalyst: Copper(I) Chloride (CuCl) (10 mol%)

-

Ligand: TPMA (Tris(2-pyridylmethyl)amine) or Bipyridine (bpy) (10–12 mol%)

-